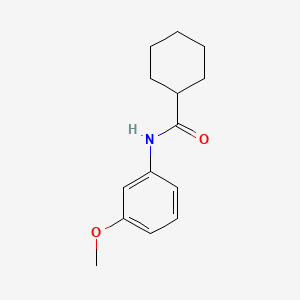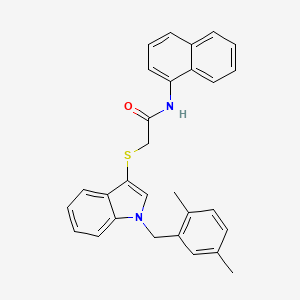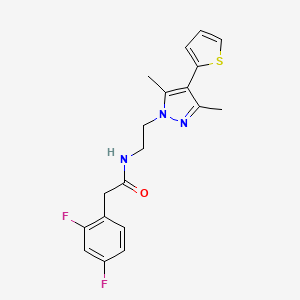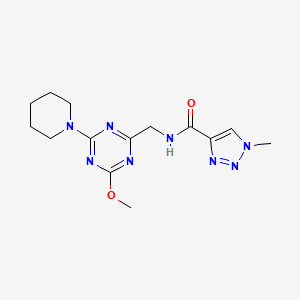![molecular formula C15H15N3O2 B2554336 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-allyloxime CAS No. 866157-17-7](/img/structure/B2554336.png)
1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone O-allyloxime
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Molecular Structure Analysis
The molecular structure of compounds similar to 1-[4-(2-pyrazinyloxy)phenyl]-1-ethanone has been extensively studied using both experimental and theoretical methods. For instance, the optimized molecular structure and vibrational frequencies of related compounds have been investigated using Gaussian09 software package, with results showing good agreement with experimental infrared bands and X-ray diffraction (XRD) data . The geometrical parameters derived from these studies are consistent with the observed data, indicating a reliable prediction of the molecular structure. Furthermore, the molecular electrostatic potential (MEP) analysis reveals that the negative charge is typically concentrated around the carbonyl group, while the positive regions are over the aromatic rings, suggesting sites for electrophilic and nucleophilic attacks respectively .
Synthesis Analysis
The synthesis of related compounds often involves multi-step reactions, including condensation and cyclization processes. For example, a general synthesis route for similar compounds has been described as a two-step process starting with the condensation of diamines with keto compounds, followed by a cyclization reaction with various substituted benzaldehydes to introduce molecular diversity . This method demonstrates the potential for synthesizing a wide range of analogs by altering the substituents on the benzaldehyde used in the final step.
Chemical Reactions Analysis
The reactivity of such compounds can be inferred from their molecular structure and MEP analysis. The carbonyl group, being negatively charged, is likely the most reactive part of the molecule, making it a prime site for nucleophilic attack . Additionally, the presence of substituents such as fluorine on the aromatic rings can significantly influence the reactivity by affecting the electron distribution within the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are closely related to their molecular structure. The HOMO-LUMO analysis is a useful tool for understanding the charge transfer within the molecule, which is crucial for predicting reactivity and stability. The stability of the molecule is often attributed to hyper-conjugative interactions and charge delocalization, as analyzed by Natural Bond Orbital (NBO) analysis . The first hyperpolarizability is calculated to assess the role of these compounds in nonlinear optics, indicating their potential application in this field .
Case Studies and Applications
Molecular docking studies have been conducted to explore the potential biological activity of these compounds. The studies suggest that they might exhibit inhibitory activity against various proteins such as triosephosphate isomerase (TPII) and kinesin spindle protein (KSP), indicating their potential as anti-neoplastic agents . The specific interactions between the compounds and the active sites of these proteins have been analyzed, with particular attention to the role of substituents in binding affinity.
properties
IUPAC Name |
(Z)-N-prop-2-enoxy-1-(4-pyrazin-2-yloxyphenyl)ethanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2/c1-3-10-19-18-12(2)13-4-6-14(7-5-13)20-15-11-16-8-9-17-15/h3-9,11H,1,10H2,2H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNDIVMYPRAHUNP-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NOCC=C)C1=CC=C(C=C1)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=N/OCC=C)/C1=CC=C(C=C1)OC2=NC=CN=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-3-(3-fluorophenyl)-[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2554253.png)
![(NZ)-N-[(3,4-dimethylphenyl)-phenylmethylidene]hydroxylamine](/img/structure/B2554256.png)
![N'-[(1-hydroxycyclohex-2-en-1-yl)methyl]-N-(2-methoxy-5-methylphenyl)ethanediamide](/img/structure/B2554260.png)


![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N'-(6-methylbenzo[d]thiazol-2-yl)benzohydrazide](/img/structure/B2554264.png)



![(4-(4-Isopropoxybenzoyl)piperazin-1-yl)(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methanone](/img/structure/B2554271.png)

![Tert-butyl (1R,3S,5R)-3-[2-(prop-2-enoylamino)ethylcarbamoyl]-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B2554274.png)
![[5-[(4-Chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methanol](/img/structure/B2554275.png)
![(E)-3-(2-(1H-benzo[d]imidazol-2-yl)hydrazono)indolin-2-one](/img/structure/B2554276.png)